molecular formula C15H14N2O6S B13713929 APDye 350 Alkyne

APDye 350 Alkyne

Cat. No.: B13713929
M. Wt: 350.3 g/mol
InChI Key: WAFXLOCAPUXHFC-UHFFFAOYSA-N
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Description

APDye 350 Alkyne is a blue-fluorescent, alkyne-activated probe that is commonly used for imaging azide-tagged biomolecules. This compound reacts with azides via a copper-catalyzed click reaction to form a stable triazole linker . It is spectrally similar to other dyes such as Alexa Fluor 350, AMCA, and DyLight 350 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of alkynes often involves the dehydrohalogenation of vicinal dihalides or vinylic halides using strong bases like sodium amide in ammonia . This process forms the triple bond characteristic of alkynes.

Industrial Production Methods

In an industrial setting, the production of APDye 350 Alkyne would involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically purified using techniques such as chromatography to achieve a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions

APDye 350 Alkyne primarily undergoes click reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is highly efficient and forms a stable triazole product.

Common Reagents and Conditions

The CuAAC reaction requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. The reaction is carried out in aqueous conditions at room temperature .

Major Products

The major product of the CuAAC reaction involving this compound is a triazole-linked fluorescent dye, which is highly stable and suitable for various imaging applications .

Properties

Molecular Formula

C15H14N2O6S

Molecular Weight

350.3 g/mol

IUPAC Name

7-amino-4-methyl-2-oxo-3-[2-oxo-2-(prop-2-ynylamino)ethyl]chromene-6-sulfonic acid

InChI

InChI=1S/C15H14N2O6S/c1-3-4-17-14(18)6-10-8(2)9-5-13(24(20,21)22)11(16)7-12(9)23-15(10)19/h1,5,7H,4,6,16H2,2H3,(H,17,18)(H,20,21,22)

InChI Key

WAFXLOCAPUXHFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)S(=O)(=O)O)N)CC(=O)NCC#C

Origin of Product

United States

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